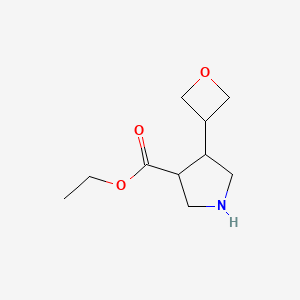
Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate is a compound that features both an oxetane ring and a pyrrolidine ring The oxetane ring is a four-membered cyclic ether, while the pyrrolidine ring is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate typically involves the formation of the oxetane and pyrrolidine rings through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be formed through intramolecular etherification or epoxide ring opening followed by ring closing . The pyrrolidine ring can be synthesized through cyclization reactions involving nitrogen-containing precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery and development.
Synthetic Organic Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers can use the compound to study the effects of oxetane and pyrrolidine rings on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The oxetane and pyrrolidine rings can influence the compound’s binding affinity and specificity, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate: This compound features a pyrrolidine ring and is used in similar applications.
Oxetan-3-one Derivatives: These compounds contain the oxetane ring and are used in medicinal chemistry for their unique properties.
Uniqueness
Ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate is unique due to the combination of the oxetane and pyrrolidine rings. This dual-ring structure provides distinct physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 4-(oxetan-3-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(12)9-4-11-3-8(9)7-5-13-6-7/h7-9,11H,2-6H2,1H3 |
InChI Key |
YIDFVOSNTYESIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















